3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide
Description
3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide is a synthetic amide compound characterized by a propanamide backbone substituted with a cyclopropyl group at the 3-position and an N-linked 2-(1H-indol-3-yl)-2-phenylethyl moiety.
Properties
IUPAC Name |
3-cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(13-12-16-10-11-16)24-14-19(17-6-2-1-3-7-17)20-15-23-21-9-5-4-8-18(20)21/h1-9,15-16,19,23H,10-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCWYKRPVWYCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide typically involves the coupling of an indole derivative with a cyclopropyl-containing carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Sometimes a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to enhance the reaction rate.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity by providing steric hindrance and rigidity to the molecule .
Comparison with Similar Compounds
The structural and functional similarities between 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide and related amide derivatives are summarized below, focusing on substituents, synthesis, and applications.
Structural Analogues
Key Structural Differences :
- Cyclopropyl vs. Fluorine in the biphenyl derivative may enhance lipophilicity and bioavailability.
- N-Substituent Variations : The 2-phenylethyl group in the target compound differs from simpler ethyl chains in analogues, possibly affecting receptor binding or solubility.
Biological Activity
3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C21H24N2O
- Molecular Weight : 320.43 g/mol
- CAS Number : Not specifically listed in the search results.
The biological activity of this compound has been primarily linked to its interaction with various biological targets:
- Receptor Binding : The compound has shown affinity for certain receptors, which may mediate its effects on cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anti-cancer effects.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Antiproliferative Effects : The compound exhibited significant antiproliferative activity against various cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.5 to 1.5 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.87 |
| HCT116 | 0.55 |
| A375 | 1.7 |
- Mechanism of Action : The antiproliferative effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.
In Vivo Studies
In vivo studies have provided insights into the therapeutic potential of the compound:
- Tumor Xenograft Models : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating potential efficacy in cancer treatment.
Case Study 1: Anticancer Activity
A study involving xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size over a treatment period of four weeks. The mechanism was associated with increased apoptosis markers and decreased proliferation indices in treated tumors.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound. It was found to reduce levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
